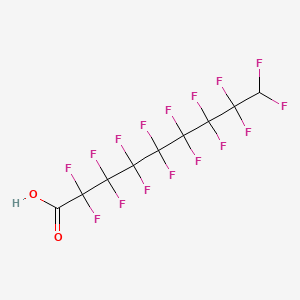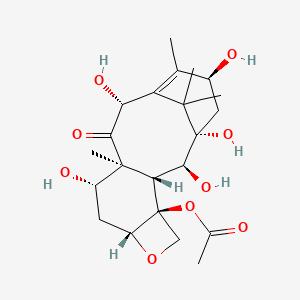
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid
説明
Synthesis Analysis
The synthesis of perfluorinated compounds often involves methods that introduce fluorine atoms or fluorine-containing groups into organic molecules. While specific synthesis routes for 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid are not detailed in the provided literature, general methodologies for synthesizing perfluorinated acids often include electrophilic fluorination, the use of fluorinating agents like Xenon difluoride (XeF2), or direct fluorination processes under controlled conditions.
Molecular Structure Analysis
The molecular structure of perfluorinated acids is characterized by the presence of strong carbon-fluorine bonds, which are among the strongest in organic chemistry. This gives the molecule unique properties, such as high thermal and chemical stability. The structure is further defined by its extended carbon chain fully substituted with fluorine atoms, influencing its phase behavior, solubility, and reactivity.
Chemical Reactions and Properties
Perfluorinated carboxylic acids, including 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid, exhibit unique reactivity due to the electron-withdrawing effect of the fluorine atoms. This influences their acidity, making them stronger acids compared to their non-fluorinated analogs. They participate in typical carboxylic acid reactions, including esterification and amide formation, but their reactivity might be altered due to the presence of the fluorine atoms.
Physical Properties Analysis
The physical properties of perfluorinated acids are markedly different from those of their hydrocarbon counterparts. They tend to have lower surface tensions, higher thermal stability, and unique solubility characteristics, often being soluble in both polar and non-polar solvents due to their amphiphilic nature. Their boiling points are generally higher due to the strong intermolecular forces imparted by the fluorine atoms.
Chemical Properties Analysis
Chemically, perfluorinated carboxylic acids are resistant to reduction and most nucleophilic attacks due to the strength of the C-F bond. They are, however, susceptible to degradative processes under extreme conditions, such as pyrolysis or photolysis, leading to the formation of smaller perfluorinated fragments or even complete defluorination under specific catalytic conditions.
- The extraordinary properties of third-row transition metal hexafluorides are discussed, highlighting the strength of the metal-fluorine bond and its implications for chemical reactivity and stability (Craciun et al., 2010).
- A study on novel perfluoroether carboxylic and sulfonic acids in surface water demonstrates the environmental distribution and potential persistence of perfluorinated acids, which may relate to the environmental behavior of hexadecafluorononanoic acid (Pan et al., 2018).
科学的研究の応用
Biodegradation Pathways
- The biodegradation of fluorotelomer alcohols in aerobic soils was studied to understand their environmental pathways and metabolite yields. This research is relevant as these compounds are structurally related to hexadecafluorononanoic acid. In soil, up to 35% of the labeled compound was irreversibly bound, and the average yield of perfluorooctanoic acid (PFOA) was about 25%. Notably, no perfluorononanoic acid (PFNA) was observed, indicating specific biodegradation pathways for these compounds (Wang et al., 2009).
River Sediment Biotransformation
- The biotransformation of fluorotelomer alcohols in river sediments under aerobic conditions was explored. This is important for understanding the environmental fate of hexadecafluorononanoic acid and similar compounds. The primary transformation of 6:2 fluorotelomer alcohol in this setting was rapid, leading to various polyfluorinated acids (Zhao et al., 2013).
Properties in Phosphors
- The luminescent properties of alkali hexafluorotitanate red phosphors were studied, demonstrating applications in materials science. These phosphors, synthesized using hydrofluoric acid, show potential for various industrial applications (Xu & Adachi, 2011).
Global Distribution in Surface Water
- A study on the distribution of novel perfluoroalkyl ether carboxylic and sulfonic acids in global surface waters revealed the ubiquitous presence of these compounds, highlighting environmental concerns relevant to hexadecafluorononanoic acid and similar substances (Pan et al., 2018).
Fungal Biotransformation
- The biotransformation of fluorotelomer alcohol by a wood-rotting fungus was investigated, revealing the potential for bioremediation of water and soil contaminated with fluoroalkyl substances. This research is pertinent to understanding the environmental impact and degradation pathways of hexadecafluorononanoic acid (Tseng et al., 2014).
NMR Relaxation in Surfactant Micelles
- The study of /sup 19/F NMR spin-lattice relaxation in surfactant solutions provided insights into the water contact of monomeric and micellar fluorosurfactants. This research contributes to a better understanding of the behavior of fluorochemicals, including hexadecafluorononanoic acid, in different environments (Ulmius & Lindman, 1981).
Temporal Trends in Polar Bears
- The examination of temporal trends of perfluoroalkyl substances in polar bears over 30 years showed an exponential increase in certain compounds, emphasizing the persistent and bioaccumulative nature of these substances, relevant to the environmental impact of hexadecafluorononanoic acid (Smithwick et al., 2006).
U.S. Population Exposure
- A study on the exposure of the U.S. population to polyfluoroalkyl chemicals, including perfluorononanoic acid, highlighted widespread exposure and changes in serum concentrations over time. This is crucial for understanding human exposure and potential health effects of hexadecafluorononanoic acid (Calafat et al., 2007).
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F16O2/c10-1(11)3(12,13)5(16,17)7(20,21)9(24,25)8(22,23)6(18,19)4(14,15)2(26)27/h1H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARQGXBOCXOJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF2HC7F14COOH, C9H2F16O2 | |
| Record name | Nonanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226894 | |
| Record name | 9H-Perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid | |
CAS RN |
76-21-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecafluoro-nonanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononan-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECAFLUORONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D634UW8QCQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-adamantyliminomethyl)phenyl]-N-methylnitrous amide](/img/structure/B1204743.png)









![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)


